molecular formula C5H10N2 B14597463 1,6-Diazabicyclo[4.1.0]heptane CAS No. 59204-83-0

1,6-Diazabicyclo[4.1.0]heptane

Cat. No.: B14597463
CAS No.: 59204-83-0
M. Wt: 98.15 g/mol
InChI Key: WEAMGHPKJFNWAH-UHFFFAOYSA-N
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Description

1,6-Diazabicyclo[410]heptane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diazabicyclo[4.1.0]heptane can be synthesized through the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . This method involves the formation of a bicyclic system stabilized by stereoelectronic interactions, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,6-Diazabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,6-Diazabicyclo[4.1.0]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Diazabicyclo[4.1.0]heptane involves its ability to act as a nucleophile due to the presence of nitrogen atoms. These nitrogen atoms can participate in various chemical reactions, forming stable intermediates and products. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Diazabicyclo[4.1.0]heptane is unique due to its seven-membered ring structure, which provides distinct stereoelectronic properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .

Properties

CAS No.

59204-83-0

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

1,6-diazabicyclo[4.1.0]heptane

InChI

InChI=1S/C5H10N2/c1-2-4-7-5-6(7)3-1/h1-5H2

InChI Key

WEAMGHPKJFNWAH-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CN2C1

Origin of Product

United States

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